![molecular formula C8H6BrN3 B1291526 5-Bromo-2-(1H-pyrazol-1-yl)pyridine CAS No. 433922-57-7](/img/structure/B1291526.png)
5-Bromo-2-(1H-pyrazol-1-yl)pyridine
Overview
Description
“5-Bromo-2-(1H-pyrazol-1-yl)pyridine” is a chemical compound with the molecular formula C8H6BrN3 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(1H-pyrazol-1-yl)pyridine” consists of a pyrazole ring attached to a pyridine ring with a bromine atom at the 5th position . The InChI code for this compound is1S/C8H6BrN3/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H
. Chemical Reactions Analysis
While specific chemical reactions involving “5-Bromo-2-(1H-pyrazol-1-yl)pyridine” are not detailed in the retrieved documents, pyrazole derivatives are known to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
The molecular weight of “5-Bromo-2-(1H-pyrazol-1-yl)pyridine” is 224.06 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved documents.Scientific Research Applications
Synthesis of Imidazole Containing Compounds
“5-Bromo-2-(1H-pyrazol-1-yl)pyridine” can be used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-Tubercular Potential
Compounds synthesized from “5-Bromo-2-(1H-pyrazol-1-yl)pyridine” have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain . This suggests that it could be used in the development of new drugs for treating tuberculosis.
Synthesis of 1,4’-Bipyrazoles
“5-Bromo-2-(1H-pyrazol-1-yl)pyridine” may be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important structures in medicinal chemistry due to their wide range of biological activities.
Synthesis of Biologically Active Compounds
This compound can also be used in the synthesis of various pharmaceutical and biologically active compounds . These compounds can include inhibitors, which are substances that can slow down or stop a chemical reaction, making them useful in the field of medicine.
Antibacterial Properties
Pyrazole scaffolds, which “5-Bromo-2-(1H-pyrazol-1-yl)pyridine” is a part of, have been found to possess noteworthy antibacterial properties . This suggests potential applications in the development of new antibacterial drugs.
Anti-Inflammatory Properties
Pyrazole scaffolds also exhibit anti-inflammatory properties . This indicates that “5-Bromo-2-(1H-pyrazol-1-yl)pyridine” could be used in the development of anti-inflammatory medications.
Anti-Cancer Properties
Another significant biological property of pyrazole scaffolds is their anti-cancer activity . This suggests that “5-Bromo-2-(1H-pyrazol-1-yl)pyridine” could potentially be used in cancer research and drug development.
Analgesic Properties
Pyrazole scaffolds have also been found to possess analgesic properties . This indicates that “5-Bromo-2-(1H-pyrazol-1-yl)pyridine” could be used in the development of pain relief medications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It has been reported that similar compounds can undergo rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to a broad range of biological activities .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds .
properties
IUPAC Name |
5-bromo-2-pyrazol-1-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZVSSMAJOIOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627136 | |
Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
CAS RN |
433922-57-7 | |
Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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